molecular formula C10H5Cl3 B14626544 1,6,7-Trichloronaphthalene CAS No. 55720-39-3

1,6,7-Trichloronaphthalene

Cat. No.: B14626544
CAS No.: 55720-39-3
M. Wt: 231.5 g/mol
InChI Key: FUEZTEBYLIMNHN-UHFFFAOYSA-N
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Description

1,6,7-Trichloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of three chlorine atoms attached to the naphthalene ring. Its molecular formula is C10H5Cl3, and it has a molecular weight of approximately 231.5 g/mol . This compound belongs to the broader class of polychlorinated naphthalenes, which have been used historically in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6,7-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions . The reaction proceeds through a series of electrophilic aromatic substitution steps, leading to the formation of the trichlorinated product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination of naphthalene in a reactor, with careful monitoring of reaction parameters to ensure the desired degree of chlorination. The product is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trichloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,6,7-Trichloronaphthalene has been studied for its various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6,7-Trichloronaphthalene involves its interaction with biological molecules, leading to various effects:

Comparison with Similar Compounds

1,6,7-Trichloronaphthalene can be compared with other chlorinated naphthalenes, such as:

  • 1,2,4-Trichloronaphthalene
  • 1,2,3-Trichloronaphthalene
  • 1,2,5-Trichloronaphthalene

Uniqueness

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure can lead to different environmental and biological behaviors compared to other isomers .

Properties

IUPAC Name

1,6,7-trichloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEZTEBYLIMNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204265
Record name 1,6,7-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55720-39-3
Record name Naphthalene, 1,6,7-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6,7-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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